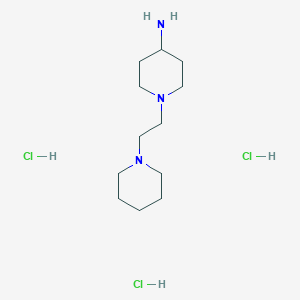
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride involves several steps. One common method includes the reaction of piperidine with ethylene oxide to form 1-(2-hydroxyethyl)piperidine, which is then converted to 1-(2-(Piperidin-1-yl)ethyl)piperidine through a series of reactions involving amination and cyclization . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency . Major products formed from these reactions include various substituted piperidine derivatives with potential pharmacological activities .
Scientific Research Applications
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and transporters, modulating their activity and influencing neurotransmission . This modulation can lead to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective actions .
Comparison with Similar Compounds
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride can be compared with other similar compounds, such as:
1-(2-(Morpholin-4-yl)ethyl)piperidin-4-amine trihydrochloride: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
1-(2-Aminoethyl)piperidine: This compound lacks the additional piperidine ring and has different pharmacological properties.
Properties
Molecular Formula |
C12H28Cl3N3 |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C12H25N3.3ClH/c13-12-4-8-15(9-5-12)11-10-14-6-2-1-3-7-14;;;/h12H,1-11,13H2;3*1H |
InChI Key |
YLCRKGNQXDCJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCC(CC2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


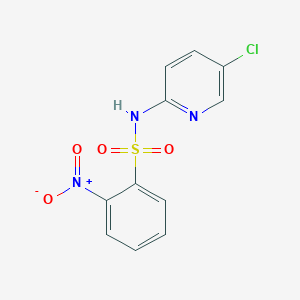
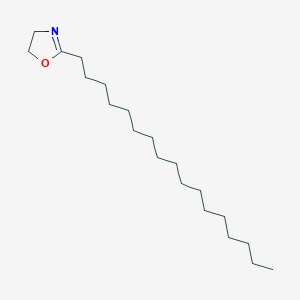

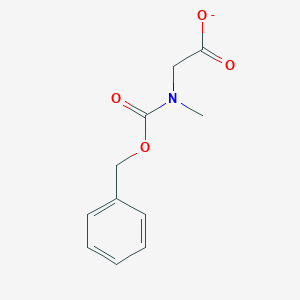
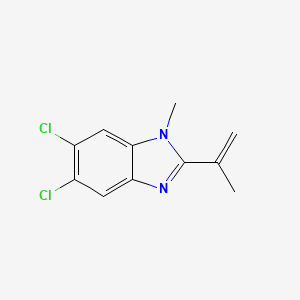

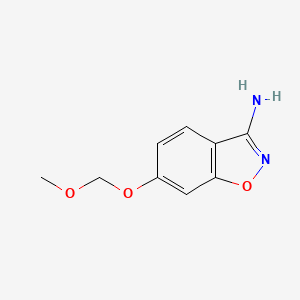

![2-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoyl chloride](/img/structure/B8367581.png)

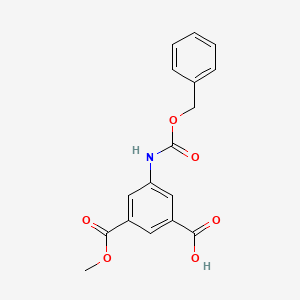

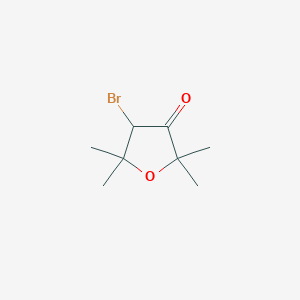
![N-Cyclohexyl-1-[(2-nitrophenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B8367614.png)
